molecular formula C8H14O5 B057320 Diethyl L-malate CAS No. 691-84-9

Diethyl L-malate

Cat. No. B057320
CAS RN: 691-84-9
M. Wt: 190.19 g/mol
InChI Key: VKNUORWMCINMRB-LURJTMIESA-N
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Description

Diethyl L-malate is an organic compound with the CAS Registry number 141-05-9 . It is chemically a maleate ester with the formula C8H12O4 . It is a colorless liquid at room temperature . It has the IUPAC name of diethyl (Z)-but-2-enedioate .


Synthesis Analysis

The material is synthesized by the esterification of maleic acid or maleic anhydride and ethanol . Biological production of L-malate has been regarded as a promising approach as a cost-effective way to L-malate production from low-priced raw materials . Biocatalysis is the enzymatic transformation of fumarate to L-malate .


Molecular Structure Analysis

The molecular formula of Diethyl L-malate is C8H14O5 . Its molecular weight is 190.194 Da .


Chemical Reactions Analysis

In synthetic organic chemistry, Diethyl L-malate is used as a dienophile in the Diels-Alder reaction . With the invention of polyaspartic technology, an amine is reacted with a dialkyl maleate - usually diethyl maleate - utilizing the Michael addition reaction .


Physical And Chemical Properties Analysis

Diethyl L-malate has a molecular weight of 172.18 . It is a liquid form with a vapor density of 5.93 (vs air) . Its refractive index is n20/D 1.441 (lit.) . It has a boiling point of 225 °C (lit.) and a melting point of −10 °C (lit.) . Its density is 1.064 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Antioxidative Effects and Aging : L-malate reverses oxidative stress and enhances antioxidative defenses in the liver and heart of aged rats. This suggests potential benefits in combating age-related oxidative damage (Wu et al., 2008).

  • Antimicrobial Activity : Diethyl malate shows promise in modulating antimicrobial resistance, specifically by inhibiting beta-lactamase class A from Bacillus licheniformis. This could be significant in the development of new strategies to combat antibiotic resistance (Mirzaie et al., 2015).

  • Biochemical Production and Engineering : The metabolic engineering of Aspergillus oryzae for enhanced L-malate production has been studied, highlighting its potential in industrial applications. This research shows how altering carbon and redox metabolisms can improve L-malate yields (Liu et al., 2018).

  • Cardiovascular Health : L-malate may protect against myocardial ischemia/reperfusion injury in rats. This protection might be associated with the activation of the Nrf2/Keap1 antioxidant pathway, suggesting potential therapeutic uses in cardiovascular diseases (Ding et al., 2016).

  • Physical Stamina and Energy Metabolism : L-malate has been shown to improve physical stamina and minimize muscle damage during exercise in mice, likely due to its effects on the malate-aspartate shuttle and energy metabolism in the liver (Wu et al., 2007).

  • Metabolic Engineering for L-malate Production : Advances in metabolic engineering have enabled the production of L-malate using microorganisms like Escherichia coli and yeasts. These strategies include enhancing L-malate synthesis pathways and improving redox-power regeneration (Zhou, 2015).

  • Food and Beverage Industry Applications : L-malate is extensively used in the food, feed, and wine industries. Biotechnological approaches are being developed for environmentally-friendly and economical biosynthesis of L-malate (Ding & Ye, 2023).

  • Enzyme Metabolism in Aged Rats : Dietary supplementation with L-malate can enhance enzyme metabolism in the liver of aged rats, indicating its potential role in improving liver function in aging (Zhang, 2007).

  • Synthesis of Natural Products : Diethyl L-malate has been used in the total synthesis of natural products like tubelactomicin A and (-)-goniomitine, showcasing its utility in complex organic syntheses (Motozaki et al., 2005); (Zhou & Jia, 2014).

  • Ruminant Nutrition : DL-malate influences ruminal fermentation, potentially improving the digestibility and metabolic efficiency in ruminant animals (Carro et al., 1999).

Safety And Hazards

Diethyl L-malate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a combustible liquid and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eye, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Biological routes have been regarded as very promising approaches as cost-effective ways to L-malate production from low-priced raw materials . In the future, novel biological approaches using industrially relevant strains and renewable raw materials can overcome the technical challenges involved in cost-efficient L-malate production .

properties

IUPAC Name

diethyl (2S)-2-hydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O5/c1-3-12-7(10)5-6(9)8(11)13-4-2/h6,9H,3-5H2,1-2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNUORWMCINMRB-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901044098
Record name Diethyl L-malate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901044098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl L-malate

CAS RN

691-84-9
Record name Diethyl L-malate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000691849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl L-malate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901044098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIETHYL L-MALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6754Q2AK3B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
S Zhou, Y Jia - Organic letters, 2014 - ACS Publications
… The total synthesis of (−)-goniomitine has been accomplished in 11 steps starting from commercially available diethyl l-malate. The synthesis features a chiral pool approach to prepare …
Number of citations: 51 pubs.acs.org
A Holý - Collection of Czechoslovak chemical communications, 1984 - cccc.uochb.cas.cz
… ; 4-(adenin-9-yl)-2-(S)-hydroxybutanoic acid (XXVI/) was synthesized by oxidation of 9-(S)-(2-tetrahydropyranyloxy-4-hydroxybutyl)adenine (XXV), prepared from diethyl L-malate. Acid …
Number of citations: 31 cccc.uochb.cas.cz
HB Vickery, MD Abrahams - Journal of Biological Chemistry, 1949 - Elsevier
… The solution of potassium Lmalate (pH 6.5) was prepared from purified diethyl L-malate of [cr]E4 = - 10.7” isolated from tobacco leaves by t,he late Dr. GW Pucher of this laboratory in t,…
Number of citations: 29 www.sciencedirect.com
D Li, S Ma, A Laroui, Y Zhang, J Wang, P Lu, J Dong - Fuel, 2020 - Elsevier
Subsea natural gas drilling and gas transport is challenged by the catastrophic formation of gas clathrate hydrate in production lines. Polymer inhibitors are vital to mitigate this technical …
Number of citations: 7 www.sciencedirect.com
J Gawronski, K Gawronska - 1999 - books.google.com
… However, when measured in chloroform solution, dimethyl and diethyl L-malate display positive rotation and L-tartrates are levorotatory. The change of the sign of rotation in chloroform …
Number of citations: 157 books.google.com
V Delic, JWD Griffin, S Zivkovic, Y Zhang… - Neuromolecular …, 2017 - Springer
… In the α-syn overexpressing cells under basal conditions, decreased ROS production was observed following treatment with dimethyl l-malate, diethyl l-malate, dimethyl succinate, l-…
Number of citations: 17 link.springer.com
S Cicchi, A Goti, A Brandi - The Journal of Organic Chemistry, 1995 - ACS Publications
… The chiral optically pure five-membered 3-terí-butoxy-1 -pyrroline IV-oxide (1) was synthesized by a convenient five-step procedure from diethyl L-malate. The key step is the …
Number of citations: 166 pubs.acs.org
PG Avaji, HI Joo, JH Park, KS Park, YJ Jun… - Journal of Inorganic …, 2014 - Elsevier
Aiming at tumor targeting delivery of oxaliplatin using polymer therapy, a new monomeric platinum(II) complex (dach)Pt[HEDM] (dach: trans-(±)-1,2-diaminocyclohexane; HEDM: 2-…
Number of citations: 20 www.sciencedirect.com
R Yang, H Cao, C Li, G Zou… - Journal of Applied …, 2021 - Wiley Online Library
Reactive interfacial compatibilization is the most efficient way to prepare super‐tough poly (lactic acid) (PLA) materials. Introducing a post‐reactive group into a toughening agent that …
Number of citations: 5 onlinelibrary.wiley.com
P Singh, N Parmar - African journal of biotechnology, 2011 - ajol.info
Bioplastics are naturally occurring biodegradable polymers made from polyhydroxyalkanoates (PHA) of which poly 3-hydroxy butyric acid (PHB) is the most common. PHB serves as an …
Number of citations: 85 www.ajol.info

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